SLMP53-1
Description
Basic Molecular Information
SLMP53-1 exhibits a well-defined molecular structure characterized by its empirical formula C20H18N2O2 and molecular weight of 318.37 daltons. The compound's Chemical Abstracts Service registry number is 1643469-17-3, providing a unique identifier for this specific molecular entity. The systematic chemical name (3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one reflects the complex stereochemical arrangement and functional group distribution within the molecule. The molecular structure incorporates two distinct nitrogen atoms and two oxygen atoms strategically positioned within the bicyclic framework. This molecular composition creates a unique three-dimensional arrangement that contributes to the compound's specific chemical properties and reactivity patterns.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O2 |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 1643469-17-3 |
| MDL Number | MFCD34676419 |
| Chemical Name | (3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one |
Stereochemical Configuration
The stereochemical configuration of this compound plays a crucial role in defining its molecular properties and chemical behavior. The compound features two specific chiral centers designated as (3S,9bR), indicating the absolute configuration at carbon-3 and carbon-9b positions. This specific stereochemical arrangement distinguishes this compound from its potential enantiomers and diastereomers. Research has shown that the stereochemical configuration significantly influences the compound's binding patterns and molecular interactions. The (S)-configuration at the carbon-3 position, derived from the tryptophanol precursor, contributes to the compound's overall three-dimensional structure. The (R)-configuration at the 9b position further defines the spatial arrangement of substituents around the bicyclic core.
Structural Framework Analysis
The oxazoloisoindolinone framework represents the core structural element of this compound, comprising a fused ring system that integrates multiple heterocyclic components. This framework consists of an oxazole ring fused to an isoindolinone moiety, creating a rigid bicyclic structure. The indole substituent at the carbon-3 position extends from this core framework, providing additional structural complexity and potential interaction sites. The methyl group at the 9b position contributes to the overall molecular architecture while maintaining the specific stereochemical configuration. This structural arrangement creates distinct molecular regions with varying electronic and steric properties that influence the compound's overall chemical behavior.
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.376 |
IUPAC Name |
(3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one |
InChI |
InChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1 |
InChI Key |
RSAFMLBHKXOCJG-VBKZILBWSA-N |
SMILES |
O=C1N2[C@@](OC[C@@H]2CC3=CNC4=C3C=CC=C4)(C)C5=C1C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SLMP53-1; SLMP53 1; SLMP531 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares SLMP53-1 with other p53-targeting compounds, highlighting mechanisms, selectivity, and clinical relevance:
Key Differentiators of this compound:
Broad Mutant Reactivation : Unlike PhiKan 083 (Y220C-specific) or Flavokawain B (R273H-selective), this compound reactivates multiple p53 mutants (R280K, R248W, R273H) by stabilizing their DNA-binding domains .
Dual Metabolic Effects : this compound uniquely reprograms glucose metabolism (Warburg effect inhibition + OXPHOS activation), whereas AZD3965 and DCA focus on lactate transport or PDH activation alone .
p53-Dependent Angiogenesis Inhibition : Reduces VEGF and MMP-9 expression in p53+ tumors, unlike PK11007 or Flavokawain B .
Limitations vs. Peers:
Preparation Methods
Formation of the Isoindolinone Core
The oxazoloisoindolinone ring system is assembled via acid-catalyzed cyclization of (S)-tryptophanol with substituted phthalic anhydride derivatives. Key steps include:
-
Acylation : (S)-Tryptophanol reacts with 3-substituted phthalic anhydride in dichloromethane under reflux, forming an intermediate amide.
-
Cyclization : Intramolecular nucleophilic attack by the tryptophanol hydroxyl group on the adjacent carbonyl carbon, facilitated by p-toluenesulfonic acid (PTSA), yields the oxazoloisoindolinone core.
Reaction conditions are optimized to achieve yields of 70–85%, with purity confirmed by HPLC (>95%).
Optimization of Enantiomeric Purity
As a chiral compound, this compound’s bioactivity depends on its (S)-configuration. Two strategies ensure enantiopurity:
Chiral Pool Synthesis
Starting from commercially available (S)-tryptophanol avoids racemization risks during synthesis. The hydroxyl and amino groups of tryptophanol are protected as tert-butyldimethylsilyl (TBS) ether and Boc-carbamate, respectively, prior to cyclization.
Catalytic Asymmetric Induction
For scaled production, a titanium-mediated asymmetric Henry reaction generates the tryptophanol precursor with 98% enantiomeric excess (ee). Conditions include:
-
Catalyst : Ti(OiPr)₄/(R)-BINOL complex (10 mol%)
-
Nitroalkane : 2-Nitroethanol
Structural Modifications and Metabolic Stability
Post-synthetic modifications address metabolic liabilities identified in human liver microsome (HLM) assays:
Bromination at Indole C2
Incorporating bromine at the indole C2 position via Pyridinium bromide perbromide (PyHBr₃) reduces oxidative metabolism by CYP3A4:
This modification decreases intrinsic clearance from 3.67 to 1.92 mL·min⁻¹·kg⁻¹, enhancing plasma stability.
N-Alkylation of Indole Nitrogen
Methyl or benzyl groups at the indole nitrogen impede N-dealkylation, a major metabolic pathway. For this compound, N-methylation is achieved using:
Analytical Characterization
Critical quality attributes of this compound are verified through:
Spectroscopic Analysis
Chromatographic Purity
Scalability and Process Chemistry
Pilot-scale production (100 g batches) employs flow chemistry to enhance reproducibility:
-
Continuous Flow Cyclization : Tubular reactor (0.5 mm ID) at 100°C, residence time 30 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 78% | 81% |
| Purity | 95% | 99.5% |
| Scalability | 10 g | 100 g |
Challenges and Solutions
Epimerization During Cyclization
Early routes suffered from racemization (up to 15% R-isomer). Mitigation strategies:
Byproduct Formation
Oxazolone ring-opening byproducts (up to 20%) are suppressed using anhydrous MgSO₄ to sequester water.
Patent Considerations
The US9732091B2 patent discloses this compound’s synthesis but emphasizes substituent flexibility for analog generation. Critical claims include:
-
Claim 1 : Covers this compound’s core structure with para-methylphenyl at C9b.
-
Claim 4 : Protects the use of PyHBr₃ for indole bromination.
Q & A
Q. What are the primary mechanisms through which SLMP53-1 exerts its anti-tumor effects?
this compound reactivates both wild-type (wt) and mutant (mut) p53, inducing apoptosis and cell cycle arrest in cancer cells. It reprograms glucose metabolism by downregulating key glycolytic enzymes (e.g., HK2, GLUT1, PFKFB3) and inhibits angiogenesis by reducing VEGF1 expression. These effects are p53-dependent, as demonstrated in HCT116 (p53 wild-type and null) and xenograft models .
Q. How does this compound influence cellular glucose metabolism in cancer models?
this compound suppresses the Warburg effect by reducing glucose uptake and glycolysis. Experimental validation involves measuring lactate production, glucose consumption assays, and Western blot analysis of metabolic enzymes (e.g., HK2, GLUT1) in treated vs. untreated cells. Dose-dependent inhibition of these markers has been observed in colorectal and breast cancer cell lines .
Q. What experimental models are recommended for initial validation of this compound's anti-proliferative activity?
Use p53 wild-type (HCT116, HuH-7) and mutant (MDA-MB-231) cell lines to assess GI50 values via viability assays (e.g., MTT). Compare results with p53-null models to confirm p53-dependent mechanisms. In vivo validation should employ xenografts with immunohistochemical analysis of p53 activation markers .
Advanced Research Questions
Q. How do structural modifications of this compound impact its binding affinity to wild-type vs. mutant p53?
Molecular dynamics simulations reveal that this compound stabilizes p53-DNA interactions by targeting surface cysteine residues. Structural optimization of its tryptophanol-derived oxazoloisoindolinone scaffold has yielded derivatives with 6x higher selectivity for mutp53 (e.g., R273H, R280K mutants). Key modifications include altering substituents on the isoindolinone ring to enhance hydrophobic interactions .
Q. What methodological approaches are recommended for analyzing this compound-induced metabolic changes?
- Metabolite Profiling : Use LC-MS/MS to quantify this compound oxidation products (e.g., m/z 624.2146 ±3.6 ppm) and glutathione adducts .
- Enzyme Activity Assays : Measure HK2 and PFKFB3 activity via spectrophotometric NADH depletion assays.
- Hypoxia Mimicry : Treat cells under low-oxygen conditions to assess this compound's effect on hypoxia-inducible factors (HIFs) .
Q. How can researchers resolve contradictions in this compound's efficacy across p53-null vs. p53-expressing models?
In p53-null HCT116 cells, this compound shows stronger anti-proliferative activity than PRIMA-1, suggesting off-target effects (e.g., ROS induction). To dissect mechanisms, combine p53 siRNA knockdown with transcriptomic profiling (RNA-seq) and validate using isoform-specific inhibitors. Cross-validate findings in isogenic cell lines .
Q. What strategies are effective for tracking this compound's intracellular localization and target engagement?
Fluorescent probes derived from this compound (e.g., indole nitrogen conjugates) enable live-cell imaging via confocal microscopy. These probes localize predominantly in the endoplasmic reticulum (ER), indicating ER stress as a secondary mechanism. Use pH-adjusted fluorescence spectra (pH 5–8) to monitor subcellular distribution dynamics .
Methodological Considerations
Q. How should researchers design dose-response experiments to assess this compound's dual effects on metabolism and apoptosis?
Q. What statistical rigor is required when reporting this compound's in vivo efficacy?
Report tumor volume reduction with standard error (SEM) and ANOVA for multi-group comparisons. Use Kaplan-Meier survival curves with log-rank tests for xenograft studies. Ensure p-values are adjusted for multiple comparisons (e.g., Bonferroni) .
Q. How can researchers validate this compound's specificity for p53 reactivation?
Perform chromatin immunoprecipitation (ChIP) to confirm p53 binding to target gene promoters (e.g., SCO2, COX4). Use p53 reporter assays (e.g., PG13-Luc) and compare results with known p53 activators (e.g., Nutlin-3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
